Cas no 2172266-45-2 (2-{1-(2-bromophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}ethan-1-amine)

2-{1-(2-Bromophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}ethan-1-amine is a brominated triazole derivative featuring a functionalized ethanamine side chain. Its structural design incorporates a 1,2,3-triazole core, which is known for its stability and versatility in medicinal chemistry and materials science applications. The presence of the 2-bromophenylmethyl group enhances its potential as an intermediate in cross-coupling reactions, while the 5-methyl substitution may influence steric and electronic properties. The ethanamine moiety offers a reactive handle for further derivatization, making this compound useful in the synthesis of pharmacologically active molecules or functional materials. Its well-defined structure ensures reproducibility in research and industrial applications.
2-{1-(2-bromophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}ethan-1-amine structure
2172266-45-2 structure
Product Name:2-{1-(2-bromophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}ethan-1-amine
CAS No:2172266-45-2
MF:C12H15BrN4
MW:295.178301095963
CID:6188438
PubChem ID:165590420
Update Time:2025-10-29

2-{1-(2-bromophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-{1-(2-bromophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}ethan-1-amine
    • 2-{1-[(2-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethan-1-amine
    • EN300-1610713
    • 2172266-45-2
    • Inchi: 1S/C12H15BrN4/c1-9-12(6-7-14)15-16-17(9)8-10-4-2-3-5-11(10)13/h2-5H,6-8,14H2,1H3
    • InChI Key: CTPCBIRJWUBIPW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1CN1C(C)=C(CCN)N=N1

Computed Properties

  • Exact Mass: 294.04801g/mol
  • Monoisotopic Mass: 294.04801g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 56.7Ų

2-{1-(2-bromophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}ethan-1-amine Pricemore >>

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2-{1-(2-bromophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}ethan-1-amine Related Literature

Additional information on 2-{1-(2-bromophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}ethan-1-amine

Introduction to 2-{1-(2-bromophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}ethan-1-amine (CAS No. 2172266-45-2)

2-{1-(2-bromophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}ethan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2172266-45-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in academic and industrial laboratories. The unique structural features of this molecule, particularly its triazolyl and bromophenyl substituents, contribute to its potential as a lead compound in the discovery of novel therapeutic agents.

The chemical structure of 2-{1-(2-bromophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}ethan-1-amine consists of an ethanamine backbone linked to a 1H-1,2,3-triazole ring substituted with a methyl group at the 5-position and a brominated phenyl ring at the 1-position. The presence of the bromophenyl moiety enhances the compound's reactivity and binding affinity towards various biological targets. This structural motif has been widely explored in medicinal chemistry for its ability to interact with enzymes and receptors involved in critical cellular processes.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a pivotal role in numerous diseases. The triazolyl group in 2-{1-(2-bromophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}ethan-1-amine is known to facilitate the formation of stable hydrogen bonds and hydrophobic interactions, making it an ideal candidate for designing PPI modulators. Studies have shown that compounds containing this structural feature can effectively disrupt aberrant protein-protein interactions associated with cancer and inflammatory diseases.

The pharmacological properties of 2172266-45-2 have been extensively investigated in preclinical studies. Researchers have demonstrated its potential as an inhibitor of kinases and other enzymes implicated in tumor growth and progression. The bromophenyl ring not only contributes to the compound's solubility but also enhances its binding affinity to target proteins. This dual functionality makes it a versatile scaffold for drug design.

One of the most compelling aspects of 2172266-45-2 is its ability to modulate multiple signaling pathways simultaneously. For instance, studies have indicated that this compound can inhibit both the MAPK and PI3K/Akt signaling cascades, which are frequently dysregulated in various cancers. By targeting these pathways, the compound exhibits anti-proliferative effects on cancer cells while minimizing toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies.

The synthesis of 2172266-45-2 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The key steps include the formation of the triazole ring via cycloaddition reactions followed by functionalization with the bromophenyl group and ethanamine moiety. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and scalability.

The biological activity of 2172266-45-2 has been further validated through computational modeling and molecular docking studies. These studies have provided insights into how the compound interacts with its target proteins at the atomic level. The results have guided medicinal chemists in optimizing the structure for improved potency and selectivity. By leveraging computational tools, researchers can accelerate the drug discovery process and identify novel analogs with enhanced pharmacological properties.

In conclusion, 2172266-45-2, or more formally known as 2-{1-(2-bromophenyl)methyl}-5-methyl-[1H]-[1,] [2] [3] -triazole -4 - yl] ethanolamine, represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable tool for developing new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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